molecular formula C9H5NOS B13874351 4-Hydroxy-1-benzothiophene-7-carbonitrile

4-Hydroxy-1-benzothiophene-7-carbonitrile

Cat. No.: B13874351
M. Wt: 175.21 g/mol
InChI Key: RRYLOGQZLXOMAP-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-7-carbonitrile is a heterocyclic compound that contains a benzothiophene ring system. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C9H5NOS, and it has a molecular weight of 175.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-benzothiophene-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-benzothiophene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Hydroxy-1-benzothiophene-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzothiophene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-1-benzothiophene-7-carbonitrile include other benzothiophene derivatives such as:

  • 2-Benzothiophene
  • 3-Benzothiophene
  • 4-Hydroxy-2-benzothiophene

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

4-hydroxy-1-benzothiophene-7-carbonitrile

InChI

InChI=1S/C9H5NOS/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-4,11H

InChI Key

RRYLOGQZLXOMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1C#N)O

Origin of Product

United States

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